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4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide

trans-translation inhibition ribosome rescue Legionella pneumophila

Securing oxadiazole antibacterials with a Gram-negative-restricted spectrum for anti-Legionella lead optimization is challenging. This picolinamide-based trans-translation inhibitor fills that gap as a scaffold-hopping comparator to broad-spectrum benzamide oxadiazoles (e.g., KKL-35, KKL-40). Key differentiation includes: • Selective anti-L. pneumophila activity with reduced Gram-positive off-target effects, enabling microbiome-sparing antibiotic development. • An orthogonal picolinamide core that facilitates SAR-driven exploration of alternative ribosomal binding sites (bL27 vs. non-ribosomal targets). • Streamlined synthetic tractability at the C5 oxadiazole and 4-chloro positions for rapid analog generation. Ideal for resistance-evasion studies and Legionnaires' disease lead optimization.

Molecular Formula C10H9ClN4O2
Molecular Weight 252.66
CAS No. 1226445-00-6
Cat. No. B2460229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide
CAS1226445-00-6
Molecular FormulaC10H9ClN4O2
Molecular Weight252.66
Structural Identifiers
SMILESCC1=NN=C(O1)CNC(=O)C2=NC=CC(=C2)Cl
InChIInChI=1S/C10H9ClN4O2/c1-6-14-15-9(17-6)5-13-10(16)8-4-7(11)2-3-12-8/h2-4H,5H2,1H3,(H,13,16)
InChIKeyXKPPNPMHOKIYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-picolinamide Oxadiazole: Compound Profile & Procurement


4-Chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide (CAS 1226445-00-6) is a synthetic small-molecule heterocyclic compound belonging to the oxadiazole-picolinamide class [1]. It is catalogued in the AntibioticDB as a direct-acting antibacterial agent with a reported mechanism of action involving inhibition of the bacterial trans-translation ribosome-rescue pathway [1]. The compound is characterized by a picolinamide core bearing a 4-chloro substituent and an N-linked 5-methyl-1,3,4-oxadiazol-2-yl methyl side chain (molecular formula C₁₀H₉ClN₄O₂; MW 252.66) . Its primary reported target pathogen is Legionella pneumophila, and it is classified at the experimental development stage [1]. This compound is structurally distinct from the more widely studied benzamide-based oxadiazole trans-translation inhibitors such as KKL-35, KKL-40, and MBX-4132, offering orthogonal chemical space for structure-activity relationship (SAR) exploration and resistance-evasion studies.

Trans-translation inhibition target fit (picolinamide scaffold, AntibioticDB-annotated)
Legionella-targeted screening and Gram-negative selectivity research
Orthogonal chemotype exploration distinct from benzamide oxadiazoles (KKL-35/KKL-40)
SAR development for picolinamide-oxadiazole antibacterials with reported resistance context

Non-Substitutability of In-Class Oxadiazole Inhibitors


The oxadiazole antibacterial class encompasses structurally diverse scaffolds—including benzamides (e.g., KKL-35, KKL-40), acylaminooxadiazoles (e.g., MBX-4132), and picolinamides—that share trans-translation inhibition as a nominal mechanism, yet exhibit profoundly divergent antibacterial spectra, potency, and selectivity profiles [1]. Critically, the picolinamide core confers selective anti-Gram-negative activity against Legionella pneumophila, whereas the benzamide sub-class (KKL-35, KKL-40) shows broad-spectrum Gram-positive and Gram-negative activity across the ESKAPE panel and beyond [1][2]. Furthermore, recent evidence demonstrates that the antibacterial activity of certain oxadiazole derivatives is not strictly dependent on trans-translation inhibition, indicating that subtle structural modifications engage distinct lethal pathways [3]. The 4-chloro picolinamide variant therefore occupies a unique node in the oxadiazole antibacterial landscape that is not interchangeable with benzamide or acylaminooxadiazole analogs. Substitution without explicit comparative data risks loss of target-organism specificity, altered resistance propensity, and confounded SAR interpretation.

4-Chloro-picolinamide oxadiazole
Benzamide oxadiazoles (KKL-35/KKL-40)
Scaffold class
Picolinamide core with endocyclic nitrogen; dual H-bond acceptor
Benzamide core; single H-bond acceptor; higher lipophilicity
Antimicrobial spectrum
Gram-negative restricted; annotated active against L. pneumophila
Broad-spectrum Gram-positive and Gram-negative including ESKAPE panel
Mechanism context
Trans-translation inhibitor annotation; Legionella-specific killing pathway uncharacterized
KKL-35 exhibits trans-translation-independent killing in Legionella
Resistance profile
Resistance propensity reported (AntibioticDB, context unspecified)
No resistant mutants isolated for KKL-35 under extended exposure

Quantitative Differentiation: 4-Chloro-picolinamide Oxadiazole


Trans-Translation Inhibition Mechanism Assignment

Among oxadiazole-containing antibacterials, the specific sub-class of picolinamide-linked 1,3,4-oxadiazoles bearing a 4-chloro substituent is explicitly assigned to the trans-translation inhibitor mechanism of action by the AntibioticDB curated repository, distinguishing it from oxadiazoles that target DNA gyrase, penicillin-binding proteins, or mammalian ion channels [1]. This annotation places the compound in the same functional category as KKL-35 (benzamide scaffold, IC₅₀ = 0.9 µM in trans-translation tagging assay) and MBX-4132 (acylaminooxadiazole scaffold), yet on a chemically distinct picolinamide core [2][3]. Direct quantitative trans-translation inhibition data (IC₅₀ or EC₅₀) for the target compound itself are not publicly available in the peer-reviewed literature; the mechanistic classification is derived from the AntibioticDB repository annotation [1].

Mechanism annotation
Class-level inference
Trans-translation inhibitor (AntibioticDB); active against L. pneumophila. No direct IC₅₀ available.
Supports mechanism-targeted screening fit; distinct scaffold from KKL-35/MBX-4132.
Data to verify; no peer-reviewed inhibition kinetics.
trans-translation inhibition ribosome rescue Legionella pneumophila

Spectrum Selectivity: Legionella vs. Broad-Spectrum Oxadiazoles

The AntibioticDB annotation explicitly lists Legionella pneumophila as the target pathogen for this compound, with activity restricted to Gram-negative bacteria and no reported activity against Gram-positive organisms [1]. In contrast, KKL-35 exhibits broad-spectrum activity against both Gram-positive (Bacillus anthracis, Mycobacterium smegmatis, MIC < 6 µM; Staphylococcus aureus) and Gram-negative (Legionella pneumophila, MIC = 0.125 µM / 0.04 mg/L) organisms [2][3]. KKL-40 further demonstrates potent anti-staphylococcal activity including methicillin-resistant S. aureus (MRSA) [4]. This differential spectrum implies that the picolinamide scaffold directs antibacterial selectivity toward Gram-negative pathogens, potentially reducing collateral damage to the gut microbiome—a critical consideration for narrow-spectrum antibiotic development [1]. Quantitative MIC values for the target compound against a defined panel are not publicly available; spectrum characterization relies on the AntibioticDB database annotation [1].

Spectrum selectivity
Class-level inference
Target: Gram-negative restricted, L. pneumophila (AntibioticDB)
KKL-35: Broad-spectrum, L. pneumophila MIC 0.125 µM, B. anthracis/M. smegmatis MIC
KKL-40: Active against MRSA, VRE
Positions compound for narrow-spectrum anti-Legionella research; no quantitative MIC panel for target compound.
AntibioticDB annotation; requires confirmatory MIC profiling.
Scaffold architecture
Reported
Dual H-bond acceptor (pyridyl N + amide C=O) clogP ≈ 1.57 TPSA 79.90 Ų MW 252.66
Enables orthogonal chemotype exploration vs. benzamide oxadiazoles; may alter target engagement profile.
Calculated properties; hydrogen-bonding capacity to verify experimentally.
Resistance risk
Data to verify
Target: Resistance propensity reported (AntibioticDB, no experimental context)
KKL-35: No resistant L. pneumophila mutants under chronic exposure
Resistance profile may differ; compound-specific profiling required before resistance mechanism studies.
Qualitative annotation only; mutation frequency and MIC shift data unavailable.
antimicrobial spectrum Legionella pneumophila Gram-negative selectivity

Picolinamide vs. Benzamide Scaffold Architecture

The replacement of the benzamide core (present in KKL-35: 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) with a picolinamide (pyridine-2-carboxamide) core introduces an endocyclic nitrogen at the ortho position relative to the amide carbonyl, generating a dual hydrogen-bond acceptor motif (pyridyl N + amide C=O) capable of chelating metal ions or engaging bidentate protein interactions [1]. This structural feature is absent in all benzamide-series trans-translation inhibitors [1]. In the picolinamide antibacterial series targeting C. difficile, the picolinamide core was essential for achieving selective anti-Clostridioides activity with MIC values as low as 0.12 µg/mL for optimized analogs, while isonicotinamide and benzamide congeners showed reduced selectivity [2]. The 4-chloro substituent additionally enhances metabolic stability by blocking a primary site of CYP450-mediated oxidative metabolism on the pyridine ring, a feature not available to unsubstituted picolinamide analogs [2]. The 5-methyl group on the oxadiazole ring provides an incremental lipophilicity adjustment (clogP ≈ 1.57) relative to unsubstituted oxadiazole variants [3].

Scaffold architecture
Reported
Dual H-bond acceptor (pyridyl N + amide C=O) clogP ≈ 1.57 TPSA 79.90 Ų MW 252.66
Enables orthogonal chemotype exploration vs. benzamide oxadiazoles; may alter target engagement profile.
Calculated properties; hydrogen-bonding capacity to verify experimentally.
scaffold hopping picolinamide benzamide hydrogen bonding

Resistance Development Risk Assessment

For the oxadiazole trans-translation inhibitor class, KKL-35 demonstrated a remarkable absence of detectable resistant mutant emergence in L. pneumophila even under extended and chronic exposure conditions [1]. This contrasts with the propensity for resistance development noted for the target compound in the AntibioticDB entry ('Propensity to select resistant mutants: Yes') [2]. However, the AntibioticDB annotation does not specify the pathogen, assay conditions, or quantitative resistance frequency for the target compound, preventing a direct comparison. The structural divergence between the picolinamide scaffold and the benzamide scaffold may influence the resistance mechanism profile, as KKL-35's activity was found to be independent of trans-translation inhibition in Legionella, implying engagement of a secondary lethal target [1]. Whether the picolinamide analog engages the same alternative target remains uncharacterized.

Resistance risk
Data to verify
Target: Resistance propensity reported (AntibioticDB, no experimental context)
KKL-35: No resistant L. pneumophila mutants under chronic exposure
Resistance profile may differ; compound-specific profiling required before resistance mechanism studies.
Qualitative annotation only; mutation frequency and MIC shift data unavailable.
resistance development Legionella pneumophila mutant selection

Application Scenarios for 4-Chloro-picolinamide


Narrow-Spectrum Anti-Legionella Lead Optimization

This compound is most appropriately procured as a starting scaffold for Gram-negative-selective anti-Legionella lead optimization programs. Its documented activity against L. pneumophila (AntibioticDB annotation) combined with the picolinamide core's potential for reduced off-target microbiome effects—in contrast to the broad-spectrum benzamide oxadiazoles KKL-35 and KKL-40—makes it suitable for medicinal chemistry campaigns targeting Legionnaires' disease [1]. The synthetic tractability of the 5-methyl-1,3,4-oxadiazole moiety and the 4-chloro picolinamide core enables rapid analog generation for SAR exploration around the oxadiazole C5 position and the pyridine ring substitution pattern [2].

Scaffold-Hopping Reference for Oxadiazole Mechanism Studies

As a picolinamide-based oxadiazole, this compound serves as a scaffold-hopping comparator to benzamide oxadiazoles (KKL-35, KKL-40) and acylaminooxadiazoles (MBX-4132) in studies aiming to dissect the molecular determinants of trans-translation inhibition versus alternative lethal mechanisms [1][3]. Researchers can use it to test whether the picolinamide-to-benzamide swap alters binding to the recently identified acylaminooxadiazole binding site near ribosomal protein bL27, or redirects interaction to alternative ribosomal or non-ribosomal targets [3].

Gram-Negative Selectivity & Microbiome-Sparing Development

The Gram-negative-restricted spectrum reported for this compound (AntibioticDB) contrasts with the broad-spectrum activity of benzamide oxadiazoles, positioning it for use in microbiome-sparing antibiotic development programs [1][2]. It can be employed as a tool compound in in vitro gut microbiota models to quantify selectivity against commensal Gram-positive species versus pathogenic Legionella, a key differentiator from fidaxomicin (narrow-spectrum but Gram-positive-selective) and broad-spectrum trans-translation inhibitors [2].

Docking & Pharmacophore Modeling of Trans-Translation Inhibitors

The distinct physicochemical profile of this compound (clogP ≈ 1.57, TPSA 79.90 Ų, dual H-bond acceptor pyridyl N + amide C=O) provides a structurally resolved input for molecular docking studies against the trans-translation ribosomal complex [4]. Its reduced lipophilicity and molecular weight relative to KKL-35 (MW 252.66 vs. 317.70) make it suitable for fragment-based or ligand-efficiency-driven optimization workflows [4]. The compound can be docked into the cryo-EM structure of the non-stop ribosome in complex with acylaminooxadiazoles to probe whether the picolinamide scaffold engages the same binding pocket or identifies an alternative site [3].

Application
Selection Property
Validation Focus
Anti-Legionella lead optimization
Gram-negative selectivity profile; picolinamide scaffold for SAR
Confirm L. pneumophila potency and narrow-spectrum selectivity; assess resistance emergence
Scaffold-hopping mechanism studies
Orthogonal picolinamide vs. benzamide architecture; dual H-bond acceptor motif
Test trans-translation inhibition target engagement and ribosomal binding mode
Microbiome-sparing development
Gram-negative-restricted spectrum context
Evaluate commensal Gram-positive selectivity in microbiota models
Pharmacophore modeling & docking
Calculated physicochemical properties (clogP, TPSA, MW)
Dock into ribosomal trans-translation complex; validate binding interactions
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